5-Methyltryptamine
Overview
Description
5-Methyltryptamine: is a chemical compound belonging to the class of tryptamines, which are derivatives of the amino acid tryptophan. It is structurally characterized by an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a methyl group attached to the fifth position of the indole ring. The compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyltryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended use .
Chemical Reactions Analysis
Types of Reactions: 5-Methyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: 5-Methyltryptamine is used as a precursor in the synthesis of other complex organic molecules. It serves as a building block in the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its interactions with serotonin receptors. It is used to investigate the role of serotonin in various physiological processes .
Medicine: The compound has potential therapeutic applications due to its psychoactive properties. It is being explored for its effects on mood and cognition, and its potential use in treating psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
5-Methyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition .
Comparison with Similar Compounds
Tryptamine: The parent compound, which lacks the methyl group at the fifth position.
5-Methoxytryptamine: Similar structure but with a methoxy group at the fifth position.
N,N-Dimethyltryptamine: A well-known psychoactive compound with two methyl groups attached to the nitrogen atom.
Uniqueness: 5-Methyltryptamine is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the methyl group at the fifth position of the indole ring differentiates it from other tryptamines and contributes to its distinct effects on serotonin receptors .
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUAIQXJALPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1010-95-3 (mono-hydrochloride) | |
Record name | 5-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10171250 | |
Record name | 5-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-47-2 | |
Record name | 5-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1821-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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